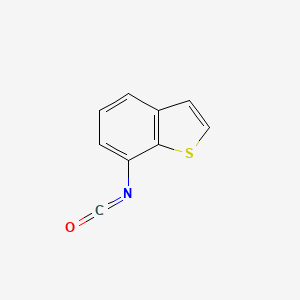
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the hydroxy and nitrile groups in the triazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carbonitrile with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-oxo-1-methyl-1H-1,2,3-triazole-4-carbonitrile, while reduction of the nitrile group can produce 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-amine .
Aplicaciones Científicas De Investigación
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-methyl-1H-1,2,3-triazole-4-carbonitrile
- 5-hydroxy-1H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both hydroxy and nitrile groups on the triazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C4H4N4O |
|---|---|
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
1-methyl-5-oxo-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4O/c1-8-4(9)3(2-5)6-7-8/h7H,1H3 |
Clave InChI |
OWNMPSKRXNKACS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=NN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)



![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)




